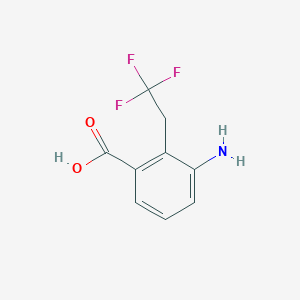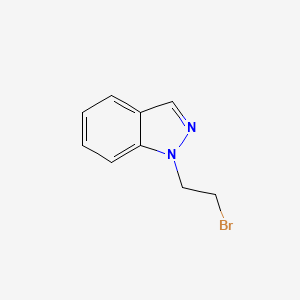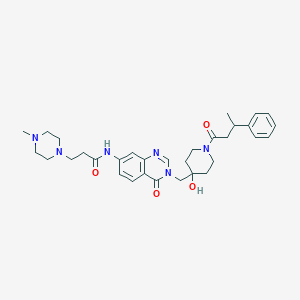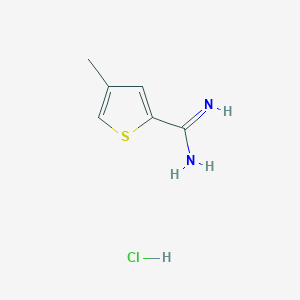
4-Methylthiophene-2-carboximidamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiophene-2-carboximidamidehydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride typically involves the following steps:
Formation of 4-Methylthiophene-2-carboxaldehyde: This can be achieved through the Vilsmeier-Haack reaction, where 4-methylthiophene is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 4-methylthiophene-2-carboxaldehyde.
Conversion to 4-Methylthiophene-2-carboximidamide: The aldehyde group is then converted to an imidamide group through a reaction with ammonium hydroxide or other suitable amines.
Formation of Hydrochloride Salt: Finally, the imidamide compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylthiophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Methylthiophene-2-carboximidamidehydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methylthiophene-2-carboximidamidehydrochloride involves its interaction with specific molecular targets. The imidamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Methylthiophene-2-carboximidamidehydrochloride.
4-Methylthiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Formyl-4-methylthiophene: A related compound with an aldehyde group instead of an imidamide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the imidamide group allows for versatile interactions with various chemical and biological systems .
Propiedades
Fórmula molecular |
C6H9ClN2S |
|---|---|
Peso molecular |
176.67 g/mol |
Nombre IUPAC |
4-methylthiophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N2S.ClH/c1-4-2-5(6(7)8)9-3-4;/h2-3H,1H3,(H3,7,8);1H |
Clave InChI |
CTHPKHPMTURDHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


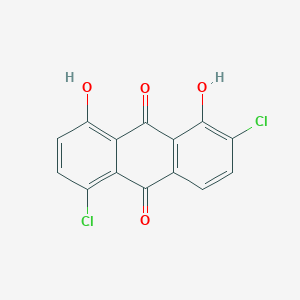
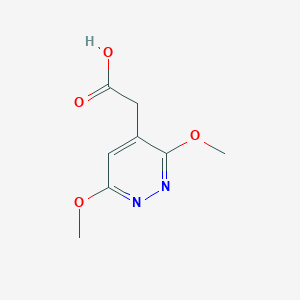
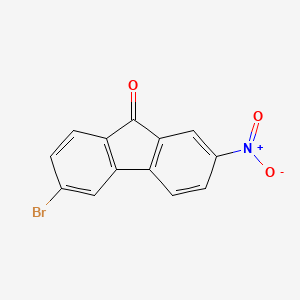


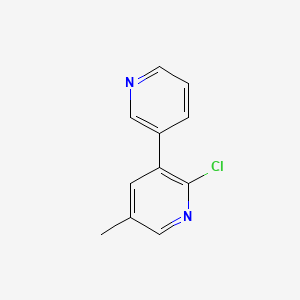
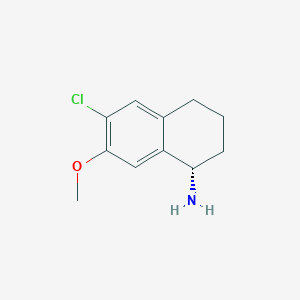
![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
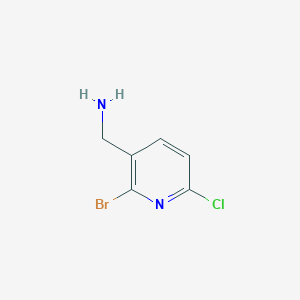
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
